1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea
Description
1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea is a complex organic compound that features an adamantane moiety linked to a urea derivative The compound is characterized by its unique structure, which includes a brominated phenyl ring and a nitro group
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c19-14-4-13(16(24)15(5-14)23(26)27)9-20-22-17(25)21-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,21,22,25)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKABOCVZXNUNO-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea typically involves multiple steps. The synthetic route generally starts with the preparation of the adamantane derivative, followed by the introduction of the urea moiety and the brominated phenyl ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(adamantan-1-yl)-3-[(E)-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]amino]urea can be compared with other similar compounds, such as:
1-(adamantan-1-yl)-2,2-dibromo-ethanone: Another adamantane derivative with different functional groups.
®-1-(adamantan-1-yl)ethan-1-amine hydrochloride: A related compound with an amine group instead of a urea moiety
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